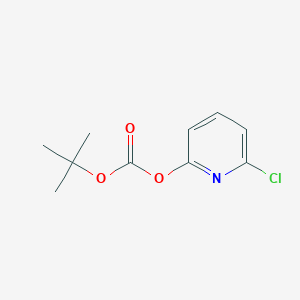

tert-Butyl 6-chloropyridin-2-ylcarbonate

Description

tert-Butyl 6-chloropyridin-2-ylcarbonate is a pyridine derivative featuring a tert-butyl carbonate group at the 2-position and a chlorine atom at the 6-position. While the provided evidence primarily focuses on tert-butyl carbamate analogs (structurally related but distinct in functional group chemistry), the compound of interest shares key structural motifs with these derivatives. Notably, the absence of direct spectroscopic or synthetic data for this specific carbonate in the evidence necessitates inferences from carbamate analogs .

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

tert-butyl (6-chloropyridin-2-yl) carbonate |

InChI |

InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(13)14-8-6-4-5-7(11)12-8/h4-6H,1-3H3 |

InChI Key |

ZSDVHWGVKJCXLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=NC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 6-Chloropyridin-2-ol

A common method involves the reaction of 6-chloropyridin-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically in an aprotic solvent such as tetrahydrofuran (THF). The process is generally conducted at low temperature (0 °C) to room temperature to control reaction rates and minimize side reactions.

-

- 6-Chloropyridin-2-ol (substrate) is dissolved in dry THF.

- The solution is cooled to 0 °C.

- Di-tert-butyl dicarbonate (Boc2O) is added dropwise.

- The mixture is stirred at 0 °C for 30 minutes to 2 hours, then allowed to warm to room temperature and stirred for an additional 2–6 hours.

- The reaction is quenched with water and extracted with ethyl acetate.

- The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Purification is achieved via silica gel column chromatography using petroleum ether/ethyl acetate mixtures with triethylamine additive to prevent decomposition.

Yields : Typically high, in the range of 88–91%, depending on substrate purity and reaction conditions.

Characterization : The product is isolated as a white solid with melting points consistent with literature values. ^1H NMR and ^13C NMR spectra confirm the carbonate structure and substitution pattern on the pyridine ring.

Rhodium-Catalyzed Reactions Using tert-Butyl Pyridin-2-yl Carbonate

In more complex synthetic routes, tert-butyl pyridin-2-yl carbonate derivatives, including the 6-chloro substituted variant, have been used as substrates in rhodium(II)-catalyzed reactions to form various functionalized products.

Catalyst : Rh2(PTTL)4 (dirhodium tetrakis[(S)-N-phthaloyl-(S)-tert-leucinate]) is employed at low loading (1 mol%).

Solvent : 1,2-Dichloroethane (DCE) is used under argon atmosphere.

Reaction Conditions : Room temperature stirring for 4–8 hours until starting material consumption is confirmed by TLC.

Workup : Concentration under vacuum followed by purification on silica gel chromatography.

Relevance : The availability of this compound as a stable intermediate facilitates such catalytic transformations.

Industrial Scale Preparation and Improvements

A patent (WO2019158550A1) describes an improved method for preparing tert-butyl derivatives of chloropyridinyl carbamates, focusing on minimizing reaction medium viscosity and improving yield and purity.

Key Innovation : Use of neutral forms of reagents rather than salts, simplifying the process and avoiding the need for strict control over reagent addition order.

-

- Higher reaction yields and product purity.

- Easier stirring due to lower viscosity.

- Simplified reaction setup suitable for industrial scale.

-

- Mixing of neutral reagents under controlled conditions.

- Addition of base after initial mixing.

- Stirring to completion.

Outcome : The method yields this compound derivatives with improved process efficiency, making it highly relevant for pharmaceutical manufacturing, especially as intermediates for drugs like Edoxaban.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR typically shows characteristic tert-butyl singlet around δ 1.4–1.5 ppm.

- Pyridine ring protons appear in aromatic region (δ 6.5–8.5 ppm), with shifts influenced by chlorine substitution at position 6.

- Mass Spectrometry (MS) :

- Electrospray ionization (ESI) confirms molecular ion peaks consistent with the molecular formula C11H14ClNO3.

- Melting Point :

- Reported melting points vary depending on purity but generally fall within 70–80 °C range for similar tert-butyl pyridinyl carbonates.

Summary and Recommendations

The preparation of this compound is well-established through Boc protection of 6-chloropyridin-2-ol using di-tert-butyl dicarbonate under mild conditions. Industrially, the use of neutral reagent forms enhances process efficiency and product quality. The compound serves as a versatile intermediate for further synthetic transformations, including metal-catalyzed reactions.

For researchers and manufacturers, the following recommendations apply:

- Use dry, inert atmospheres and purified solvents to maximize yield and purity.

- Employ neutral reagent forms for scale-up to reduce viscosity and improve stirring.

- Characterize products thoroughly by NMR and MS to confirm structure and purity.

- Consider catalytic applications of the carbonate intermediate for complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 6-chloropyridin-2-ylcarbonate can undergo various chemical reactions, including substitution reactions, where the chlorine atom is replaced by other functional groups. It can also participate in oxidation and reduction reactions .

Common Reagents and Conditions: : Common reagents used in reactions with this compound include bases like sodium hexamethyldisilazide and oxidizing agents. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under inert atmospheres .

Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .

Scientific Research Applications

Chemistry: : In chemistry, tert-Butyl 6-chloropyridin-2-ylcarbonate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds .

Biology and Medicine: : In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets.

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloropyridin-2-ylcarbonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 6-chloropyridin-2-ylcarbonate with structurally analogous pyridine derivatives from the Catalog of Pyridine Compounds (2017). Key differences in substituents, molecular weight, and commercial availability are highlighted:

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (Cl, Br) : The 6-chloro and 6-bromo derivatives exhibit higher molecular weights and prices compared to methoxy-substituted analogs, reflecting synthetic complexity and halogenation costs. Chlorine’s electronegativity enhances stability but may reduce nucleophilic susceptibility .

- Electron-donating groups (OCH₃) : Methoxy-substituted derivatives (e.g., 6-OCH₃) are less sterically hindered and cheaper, favoring applications in coupling reactions or intermediates .

The pivalamido group in the 6-chloro-5-pivalamido analog adds both steric protection and hydrogen-bonding capacity, though commercial data for this compound is unavailable .

Commercial Viability: Halogenated derivatives (e.g., 6-bromo-2-chloro) command higher prices ($400/g) due to costly halogenation steps and niche demand in cross-coupling reactions (e.g., Suzuki-Miyaura) . Methoxy derivatives are more economical, suggesting broader industrial use as intermediates .

Research Implications and Limitations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 6-chloropyridin-2-ylcarbonate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 6-chloropyridin-2-amine with tert-butyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF at 0–5°C). Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy. For example, analogous compounds (e.g., tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate) show retention times of 8–12 min under these conditions . Impurity profiling should include LC-MS to detect byproducts like dechlorinated intermediates or hydrolysis products.

Q. How do steric and electronic effects influence the reactivity of the chloropyridine ring in this compound?

- Methodological Answer : The 6-chloro substituent on the pyridine ring acts as a meta-directing group, favoring electrophilic substitution at the 4-position. Steric hindrance from the tert-butyl carbamate group limits reactivity at the adjacent 2-position. Computational studies (DFT) on similar structures (e.g., tert-butyl 4,6-dichloropyridin-2-ylcarbamate) reveal reduced electron density at the 3- and 5-positions, guiding functionalization strategies . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm regioselectivity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is essential for confirming the carbamate group (δ 1.4–1.5 ppm for tert-butyl protons) and pyridine ring protons (δ 7.2–8.5 ppm). Discrepancies in integration ratios may arise from residual solvents or rotameric equilibria; using deuterated DMSO or elevated temperatures (60°C) can mitigate this. For example, tert-butyl (6-chloropyridin-3-yl)carbamate exhibits a diagnostic NH peak at δ 9.8 ppm in DMSO-d₆ . Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) is recommended.

Advanced Research Questions

Q. How can contradictory results in reaction yields be systematically analyzed during cross-coupling reactions involving this compound?

- Methodological Answer : Yield variations in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) may stem from competing dechlorination or carbamate cleavage. Design a fractional factorial experiment to test variables: catalyst loading (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3), base (Cs₂CO₃ vs. K₃PO₄), and solvent (toluene vs. dioxane). For instance, analogous tert-butyl pyridinyl carbamates show optimal yields (~75%) with XPhos-Pd-G3 in dioxane at 100°C . Use GC-MS to track side reactions and quantify intermediates.

Q. What strategies are effective for resolving stability issues of tert-butyl 6-chloropyridin-2-ylcarbonate under acidic or oxidative conditions?

- Methodological Answer : The tert-butyl carbamate group is prone to acid-catalyzed hydrolysis. Stability studies (pH 1–7, 25–40°C) reveal rapid degradation at pH < 3 (t₁/₂ < 2 hr). To mitigate this, employ buffered reaction media (pH 5–6) or replace the carbamate with a more stable protecting group (e.g., Fmoc) for applications requiring acidic conditions. Oxidative stability can be enhanced by adding radical scavengers (e.g., BHT) during storage .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to target enzymes (e.g., kinases). For tert-butyl 4,6-dichloropyridin-2-ylcarbamate, simulations indicate hydrogen bonding with ATP-binding pockets . Synthesize analogs with substituents at the 4-position (e.g., fluoro, methoxy) and assess inhibitory activity via enzyme kinetics (IC₅₀ assays).

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput screening?

- Methodological Answer : Use response surface methodology (RSM) with a central composite design to model interactions between temperature, catalyst loading, and solvent polarity. For example, optimizing Sonogashira couplings of similar carbamates achieved 85% yield at 80°C with 2 mol% PdCl₂(PPh₃)₂ . Analyze data via ANOVA and Pareto charts to identify significant factors.

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer : For unexpected NMR shifts (e.g., upfield pyridine protons), compare with computed chemical shifts (Gaussian 16, B3LYP/6-31G*). In tert-butyl (2-chloropyridin-4-yl)carbamate, solvent effects (DCM vs. DMSO) cause Δδ ~0.3 ppm for NH protons . Validate via 2D NMR (COSY, HSQC) to confirm spin systems and rule out impurities.

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Methodological Answer : Follow OSHA guidelines for chlorinated pyridines: use fume hoods, nitrile gloves, and closed-system transfers. Waste disposal requires neutralization with 10% KOH/ethanol to degrade the carbamate group before incineration. Analogous compounds (e.g., tert-butyl 6-bromo-2-chloropyridin-3-ylcarbamate) are classified as acute toxicity Category 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.